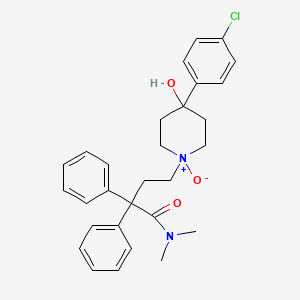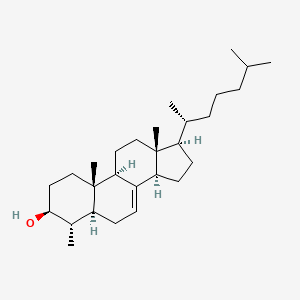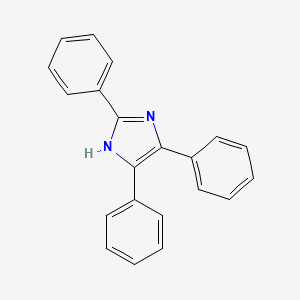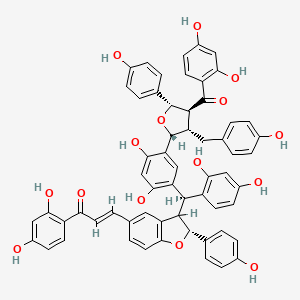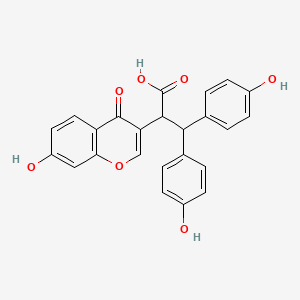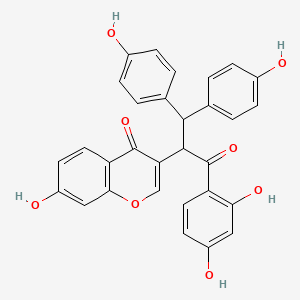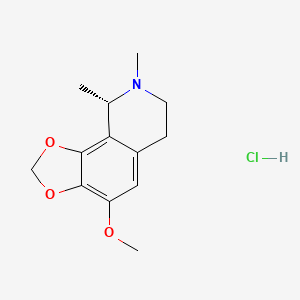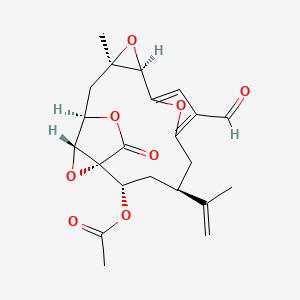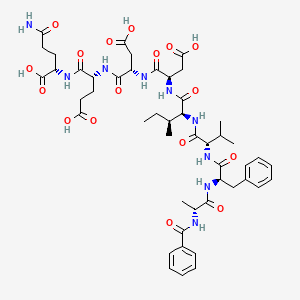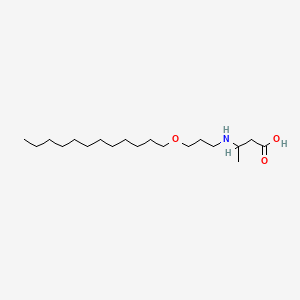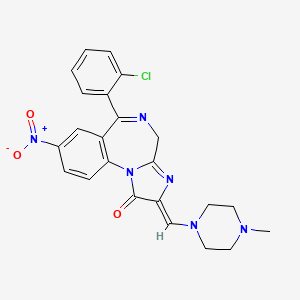
Losulazine hydrochloride
Vue d'ensemble
Description
Losulazine hydrochloride: is a peripheral sympathetic antihypertensive compound that can be taken orally. It is known for its ability to cause modest, transient depletion of dopamine and norepinephrine in brain regions protected by the blood-brain barrier . This compound is primarily used in the treatment of hypertension and has shown promising results in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of losulazine hydrochloride involves several steps:
- The reaction of 4-chloro-7-(trifluoromethyl)quinoline with 4-aminobenzoic acid in ethanol-HCl to produce 4-(4-carboxyphenylamino)-7-(trifluoromethyl)quinoline.
- Conversion of this intermediate to its acyl chloride by treatment with thionyl chloride (SOCl2).
- Reaction of the acyl chloride with piperazine to yield 1-[4-[7-(trifluoromethyl)quinolin-4-ylamino]benzoyl]piperazine.
- Final acylation with 4-fluorobenzenesulfonyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Losulazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Losulazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on neurotransmitter levels and brain function.
Medicine: Investigated for its potential in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
Losulazine hydrochloride exerts its effects by depleting dopamine and norepinephrine in brain regions protected by the blood-brain barrier. This depletion leads to a reduction in sympathetic nervous system activity, resulting in lowered blood pressure. The compound targets specific molecular pathways involved in neurotransmitter synthesis and release .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Reserpine: Another antihypertensive agent that depletes neurotransmitters but has more severe side effects.
Hydralazine: A vasodilator used to treat hypertension but works through a different mechanism by relaxing blood vessels.
Uniqueness of Losulazine Hydrochloride: this compound is unique in its ability to selectively deplete dopamine and norepinephrine in brain regions protected by the blood-brain barrier, resulting in fewer side effects compared to other antihypertensive agents .
Propriétés
Numéro CAS |
81435-67-8 |
|---|---|
Formule moléculaire |
C27H23ClF4N4O3S |
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C27H22F4N4O3S.ClH/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25;/h1-12,17H,13-16H2,(H,32,33);1H |
Clé InChI |
MGOGSSZOPFFXLA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
81435-67-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Losulazine hydrochloride; Losulazine HCl; Losulazine monohydrochloride; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



